molecular formula C22H22Cl2N2O4S B3674260 N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3674260
M. Wt: 481.4 g/mol
InChI Key: OADGZVMHPHNPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The thiazole ring is substituted with a propyl group and a 3,4-dichlorophenyl group. The molecule also contains a benzamide group with three methoxy groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the benzamide group, and the methoxy groups would all contribute to the overall structure. The dichlorophenyl group would likely have a planar structure due to the sp2 hybridization of the carbon atoms in the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The thiazole ring and the benzamide group are both potential sites of reactivity. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the benzamide group could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and its overall shape .

Future Directions

The study of new compounds with thiazole rings is an active area of research, due to the biological activity of many such compounds. Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4S/c1-5-6-18-19(12-7-8-14(23)15(24)9-12)25-22(31-18)26-21(27)13-10-16(28-2)20(30-4)17(11-13)29-3/h7-11H,5-6H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADGZVMHPHNPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 3
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 4
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 6
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.